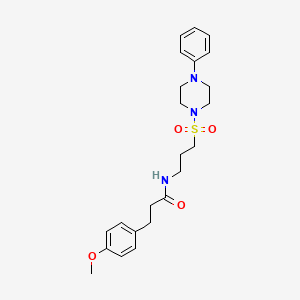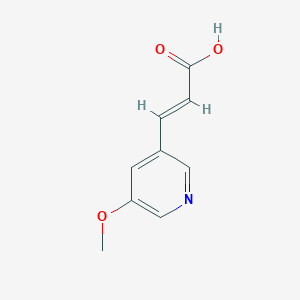
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPA belongs to the class of pyridine derivatives and has been found to possess several biological and physiological effects. In
作用机制
The exact mechanism of action of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. This compound has been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response. It has also been reported to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in the body. In addition, this compound has been reported to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has several advantages for lab experiments. It is a stable and water-soluble compound, which makes it easy to handle and administer. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It has poor bioavailability and can be rapidly metabolized in the body, which may limit its therapeutic efficacy.
未来方向
There are several future directions for research on 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid. One area of research could focus on improving the bioavailability of this compound to enhance its therapeutic efficacy. Another area of research could investigate the potential use of this compound in the treatment of neurodegenerative disorders. Additionally, further studies could explore the mechanism of action of this compound and its potential use in the treatment of other diseases such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, and has been studied for its potential use in the treatment of various diseases. While this compound has some limitations for lab experiments, there are several future directions for research that could enhance our understanding of this compound and its potential therapeutic applications.
合成方法
The synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-enoic acid involves the reaction of 3-acetyl-5-methoxypyridine with malonic acid in the presence of acetic anhydride and sulfuric acid. The resulting product is then subjected to a decarboxylation reaction, which yields this compound. This synthesis method has been reported to have a high yield and purity of the final product.
科学研究应用
3-(5-Methoxypyridin-3-yl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been reported to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
(E)-3-(5-methoxypyridin-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h2-6H,1H3,(H,11,12)/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXLMJSPKJQXBE-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN=CC(=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

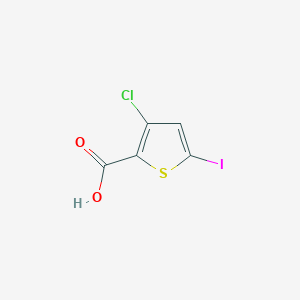
![Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2394959.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2394961.png)
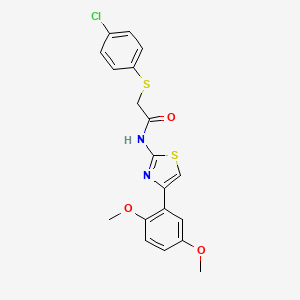
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-3-methoxy-1-methyl-1H-pyrazole](/img/structure/B2394963.png)
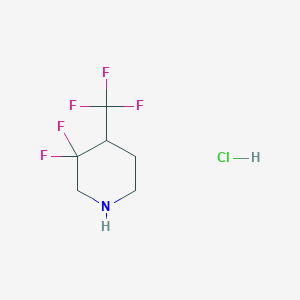
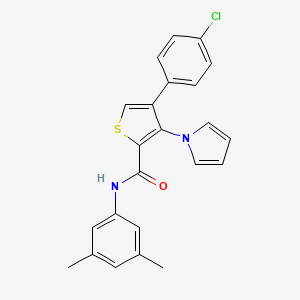
![4-oxo-N-(4-(trifluoromethoxy)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2394969.png)

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)
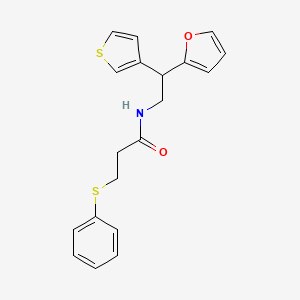
![4-[(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2394975.png)
